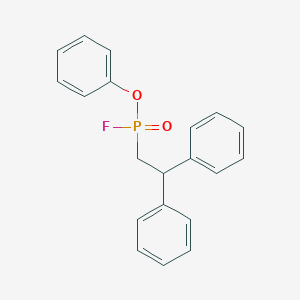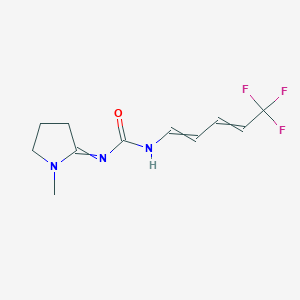
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester is a complex organic compound with the molecular formula C20H18FO2P. This compound is characterized by its unique structure, which includes a phosphonofluoridic acid group attached to a (2,2-diphenylethyl) moiety and a phenyl ester group
Preparation Methods
The synthesis of Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester typically involves the reaction of phosphonofluoridic acid with (2,2-diphenylethyl) alcohol and phenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphonofluoridic acid derivatives with different functional groups.
Substitution: The phenyl ester group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Mechanism of Action
The mechanism of action of Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Phosphonofluoridic acid, (2,2-diphenylethyl)-, phenyl ester can be compared with other similar compounds, such as:
Phosphonofluoridic acid, (2,2-diphenylethyl)-, hexyl ester: This compound has a similar structure but with a hexyl ester group instead of a phenyl ester group.
Phosphonofluoridic acid, (2,2-diphenylethyl)-, methyl ester: This compound has a methyl ester group, making it less bulky compared to the phenyl ester derivative.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
88344-33-6 |
|---|---|
Molecular Formula |
C20H18FO2P |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
[2-[fluoro(phenoxy)phosphoryl]-1-phenylethyl]benzene |
InChI |
InChI=1S/C20H18FO2P/c21-24(22,23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15,20H,16H2 |
InChI Key |
QRPMXZYNTUQNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CP(=O)(OC2=CC=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[(Propane-2-sulfonyl)methyl]phenyl}propan-2-one](/img/structure/B14390220.png)

![Benzoic acid;[diethyl(methyl)silyl]methanol](/img/structure/B14390252.png)
dimethylsilane](/img/structure/B14390258.png)

![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![Acetic acid;[2-(1-chloroethenyl)-5-methoxyphenyl]methanol](/img/structure/B14390271.png)
![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)

![Decahydro-6,10-methanopyrido[1,2-a]azepine](/img/structure/B14390291.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
